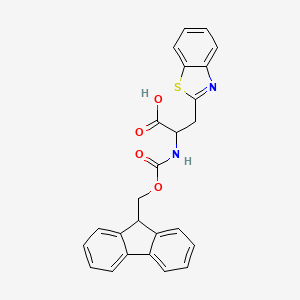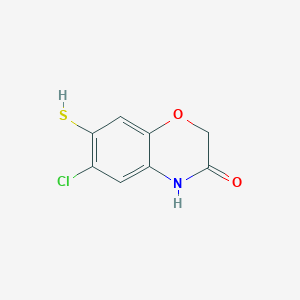![molecular formula C29H47N3O6 B12316342 N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DDE-L-DAP(ALOC)-OH DCHA involves the derivatization of the N-terminus of hexapeptides with aromatic portions such as the Fmoc protecting group. The peptides are initially dissolved in water and then combined with phosphate buffer to induce hydrogel formation . The reaction conditions typically involve maintaining a specific pH and temperature to ensure proper self-assembly and gelation of the peptides.
Industrial Production Methods: Industrial production of DDE-L-DAP(ALOC)-OH DCHA would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure consistency and scalability, as well as implementing purification processes to obtain high-purity compounds suitable for biomedical applications .
Chemical Reactions Analysis
Types of Reactions: DDE-L-DAP(ALOC)-OH DCHA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s properties and enhancing its functionality in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving DDE-L-DAP(ALOC)-OH DCHA include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions could lead to the cleavage of these bonds .
Scientific Research Applications
DDE-L-DAP(ALOC)-OH DCHA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is utilized in the development of hydrogels for tissue engineering, drug delivery systems, and diagnostic tools .
Mechanism of Action
The mechanism of action of DDE-L-DAP(ALOC)-OH DCHA involves its ability to self-assemble into hydrogels in aqueous solutions. This self-assembly is driven by various intermolecular forces, including van der Waals interactions, hydrogen bonding, and π–π stacking . These forces enable the peptide to form stable, three-dimensional networks that can support cell adhesion, survival, and proliferation, making it suitable for tissue engineering applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to DDE-L-DAP(ALOC)-OH DCHA include other Fmoc-derivatized cationic peptides such as Fmoc-K1, Fmoc-K2, and Fmoc-K3 . These peptides share similar structural features and self-assembly properties but may differ in their specific applications and performance characteristics.
Uniqueness: What sets DDE-L-DAP(ALOC)-OH DCHA apart from these similar compounds is its specific derivatization and the resulting properties. The unique combination of aromatic portions and cationic nature allows it to form more rigid and stable hydrogels, which are particularly useful in tissue engineering and other biomedical applications .
Properties
Molecular Formula |
C29H47N3O6 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6.C12H23N/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23);11-13H,1-10H2 |
InChI Key |
FEVQYTKNXMUFGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)

![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)


![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)


